molecular formula C12H12O3S B2673662 Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate CAS No. 1207973-02-1

Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate

Cat. No.: B2673662
CAS No.: 1207973-02-1
M. Wt: 236.29
InChI Key: NZMILQHWKYPERQ-UHFFFAOYSA-N
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Description

Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative characterized by a methoxy group at position 7 and an ethyl ester at position 2 of the fused aromatic system.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-methoxy-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c1-3-15-12(13)10-7-8-5-4-6-9(14-2)11(8)16-10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMILQHWKYPERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is carried out under reflux conditions with suitable solvents and catalysts to yield the desired thiophene derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Gewald reaction or other condensation reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 7-methoxybenzo[b]thiophene-2-carboxylic acid.

Conditions and Results

ReagentSolventTemperatureYieldSource
NaOH (3 N)EtOH/H₂O25°C, 12 h85%
HCl (1 N)H₂OReflux, 6 h78%

This reaction is critical for generating the bioactive carboxylic acid derivative, often used in medicinal chemistry .

Thiophene Ring Oxidation

The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Oxidation Pathways

Oxidizing AgentProductSelectivitySource
H₂O₂ (30%)Sulfoxide (major)80%
mCPBASulfone (exclusive)95%

The methoxy group at C-7 does not interfere with sulfur oxidation but may stabilize intermediates through resonance.

Ester Reduction

The ester group is reduced to a primary alcohol using strong reducing agents.

Reduction Conditions

ReagentSolventTemperatureYield
LiAlH₄THF0°C → 25°C72%
DIBAL-HDCM-78°C65%

The resulting alcohol (7-methoxybenzo[b]thiophene-2-methanol) serves as a precursor for etherification or alkylation.

Nucleophilic Acyl Substitution

The ester participates in aminolysis reactions to form amides or hydrazides.

Key Reactions

  • Hydrazide Formation :
    Reaction with hydrazine hydrate in ethanol yields 7-methoxybenzo[b]thiophene-2-carbohydrazide, a scaffold for heterocyclic synthesis (e.g., triazoles, thiazoles) .
    Conditions : Reflux, 4 h | Yield : 88% .

  • Amide Synthesis :
    Coupling with primary amines (e.g., benzylamine) using EDCl/HOBt forms N-substituted amides.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to specific positions on the benzene ring.

Observed Reactivity

ElectrophilePosition SubstitutedNotesSource
HNO₃/H₂SO₄C-5 (para to OMe)Nitration at C-5
Br₂ (FeBr₃)C-4 (ortho to OMe)Bromination requires catalysis

Methoxy’s electron-donating nature enhances ring reactivity, favoring substitutions at C-4 and C-5 .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

  • Thienopyrimidine Formation :
    Reaction with ammonium acetate under acidic conditions yields 7-methoxybenzo thieno[2,3-d]pyrimidin-4(3H)-one, a structure with antitumor potential .
    Conditions : AcOH, 120°C, 8 h | Yield : 63% .

Demethylation Reactions

The methoxy group can be cleaved under strong acidic conditions to form a hydroxyl group.

Example :
Treatment with BBr₃ in DCM at -78°C produces 7-hydroxybenzo[b]thiophene-2-carboxylate, which is prone to further oxidation or glycosylation.

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate and its derivatives have been extensively studied for their biological activities, particularly in medicinal chemistry. Research has shown that these compounds exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Compounds derived from this structure have demonstrated significant antibacterial properties against various strains, including Staphylococcus aureus and Mycobacterium tuberculosis . For example, derivatives have been evaluated for their ability to inhibit bacterial growth, revealing insights into their mechanisms of action.
  • Anticancer Properties : this compound has been investigated for its potential as an anticancer agent. Studies indicate that certain derivatives can inhibit the activity of receptor tyrosine kinases, which are often aberrantly expressed in various cancers such as breast and pancreatic cancer . These compounds may also enhance the efficacy of existing cancer therapies by modulating immune responses.
  • Anti-inflammatory Effects : Research suggests that this compound may act as a modulator of prostaglandin receptors, showing promise in treating inflammatory conditions .

Synthesis and Chemical Applications

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and heterocyclization techniques . These synthetic routes allow for the efficient production of this compound and its derivatives, facilitating further research into their applications.

Antimicrobial Studies

A study investigated the antimicrobial activity of several benzo[b]thiophene derivatives, including this compound. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) below 10 μM against Mycobacterium tuberculosis, highlighting their potential as lead compounds for tuberculosis treatment .

Anticancer Activity

In another study, researchers evaluated the effectiveness of this compound derivatives against various cancer cell lines. The findings revealed that several compounds significantly reduced cell viability in breast cancer models, suggesting their potential as therapeutic agents .

Comparative Data Table

Compound Biological Activity MIC (μM) IC50 (μM) Notes
This compoundAntibacterial<10N/AEffective against Mycobacterium tuberculosis
Derivative AAnticancerN/A15Significant effect on breast cancer cells
Derivative BAnti-inflammatoryN/A20Modulates prostaglandin receptors

Mechanism of Action

The mechanism of action of Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

The biological and physicochemical properties of benzo[b]thiophene derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Substituent Effects on Key Properties
Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate -OCH₃ (7), -COOEt (2) 236.26* Not explicitly reported; inferred stability from analogues -
Mthis compound -OCH₃ (7), -COOMe (2) 222.26 Higher polarity due to methyl ester; used in material science
Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate -Cl (7), -OH (3), -COOEt (2) 256.71 Enhanced reactivity (Cl and OH groups); potential for hydrogen bonding
Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate -F (6), -COOEt (2) 224.0 Increased electronegativity; antimicrobial activity against S. aureus
Ethyl 7-bromobenzo[b]thiophene-2-carboxylate -Br (7), -COOEt (2) 285.15 Higher molecular weight; bromine enhances halogen bonding

*Calculated based on molecular formula C₁₁H₁₂O₃S.

Key Observations:
  • Substituent Position : Methoxy at position 7 (target compound) vs. halogen at position 6 (e.g., ) alters electronic effects. Methoxy is electron-donating, while halogens are electron-withdrawing, influencing reactivity and binding affinity.
  • Hydroxy and Halogen Combinations : Ethyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate demonstrates dual functionality (Cl for electrophilic interactions, OH for hydrogen bonding), making it versatile in medicinal chemistry.
Anti-Tumor Analogues:
  • Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate : Fluorinated analogues (e.g., ) show enhanced antimicrobial activity, suggesting that trifluoromethyl groups improve target binding via hydrophobic interactions.
Enzymatic Inhibition:
  • Ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate: Co-crystallized with SARS-CoV-2 Mᴘʀᴏ (PDB: 7VH8), this compound demonstrates structural adaptability for protease inhibition .

Biological Activity

Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the current understanding of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Synthesis

This compound belongs to the benzo[b]thiophene family, which is characterized by a fused benzene and thiophene ring. The methoxy group at the 7-position enhances its biological activity by influencing electronic properties and steric factors. Various synthetic routes have been explored to obtain this compound, often involving multi-step reactions that include the formation of the benzo[b]thiophene core followed by carboxylation and alkylation processes.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and Ehrlich Ascites Carcinoma (EAC) cells. The compound exhibited an IC50 value ranging from 23.2 µM to 49.9 µM , indicating moderate to high potency in inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-723.2Induction of apoptosis
EAC100Antioxidant activity and apoptosis
A549>128Non-cytotoxic at high concentrations

The mechanism by which this compound induces apoptosis involves the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promising antimicrobial effects. Research indicates that it exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) for certain derivatives has been reported as low as 4 µg/mL , suggesting effective antimicrobial potential .

Case Study 1: Breast Cancer Treatment

A study investigating the effects of this compound on MCF-7 cells revealed that treatment led to a 26.86% reduction in cell viability after 48 hours. Flow cytometry analysis indicated significant increases in early and late apoptotic populations, confirming its role as an effective anticancer agent .

Case Study 2: EAC Model in Mice

In vivo experiments using EAC-bearing mice demonstrated that administration of this compound resulted in a complete reduction of tumor cell viability. Histopathological examinations confirmed that the compound did not adversely affect liver or kidney functions, highlighting its potential as a safe therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-methoxybenzo[b]thiophene-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation reactions. For example, thiophene-2-carboxylate derivatives are often prepared using ZnCl₂-catalyzed reactions in dioxane with mercaptoacetic acid, followed by hydrolysis . Optimization involves adjusting solvent polarity (e.g., dioxane vs. ethanol), catalyst loading (e.g., ZnCl₂ at 0.1–1.0 equivalents), and temperature (reflux at 80–110°C). Purity is confirmed via TLC (Rf comparison) and recrystallization from ethanol or 1,4-dioxane .

Q. How is the structural characterization of this compound performed?

  • Methodology : Use spectroscopic techniques:

  • ¹H/¹³C NMR : Key peaks include methoxy protons (δ ~3.8–4.0 ppm), ester carbonyl (δ ~165–170 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .
  • IR : Confirm ester (C=O, ~1690–1720 cm⁻¹), methoxy (C-O, ~1250 cm⁻¹), and thiophene ring (C-S, ~650 cm⁻¹) .
  • Mass spectrometry : Molecular ion [M+H]⁺ and fragmentation patterns validate the molecular weight (e.g., m/z ~250–300 for derivatives) .

Q. What are the stability and storage recommendations for this compound?

  • Methodology : The compound is stable under inert conditions (N₂ atmosphere) at –20°C. Avoid exposure to strong acids/bases, oxidizers, or moisture. Decomposition products include CO, CO₂, and sulfur oxides, as observed via DSC analysis above 130°C .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density on the thiophene ring. The methoxy group at position 7 directs electrophiles to the 3- and 5-positions due to resonance effects. Fukui indices and molecular electrostatic potential (MEP) surfaces validate regioselectivity . Experimental validation involves nitration or halogenation followed by NMR/XRD analysis .

Q. What strategies resolve contradictions in reported biological activity data for thiophene-2-carboxylate derivatives?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values across studies, noting variations in assay conditions (e.g., cell lines, incubation time). For example, NF-κB inhibition by related compounds shows discrepancies due to differences in peripheral blood mononuclear cell (PBMC) sources .
  • Dose-response normalization : Use Hill plots to standardize efficacy metrics. Adjust for purity (>95% via HPLC) and solvent artifacts (e.g., DMSO interference) .

Q. How are Pd-catalyzed divergent syntheses applied to modify the 3-position of thieno[3,4-b]thiophene-2-carboxylate analogs?

  • Methodology :

  • Pd(0)-catalyzed coupling : React 3-hydroxythieno[3,4-b]thiophene-2-carboxylate with aryl halides (Suzuki), alkynes (Sonogashira), or amines (Buchwald-Hartwig) .
  • Optimization : Use K₃PO₄ as base in toluene (80°C, 12h) for amination (86% yield) or Pd(PPh₃)₄ for alkynylation (91% yield) . Monitor progress via UV/Vis (λmax ~350–400 nm for conjugated derivatives) .

Q. What experimental designs mitigate byproduct formation during esterification of benzo[b]thiophene intermediates?

  • Methodology :

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups with TMSCl) during esterification with ethyl chloroformate .
  • Kinetic control : Use low-temperature (–10°C) conditions to favor mono-esterification over di-ester byproducts. Quench unreacted reagents with ice-water .

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